Acetamide, N-(8-fluorofluoren-2-YL)-

Description

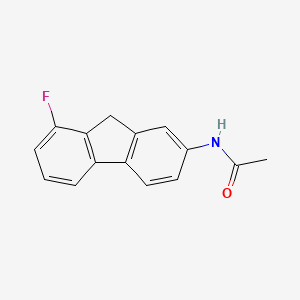

N-(8-fluoro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H12FNO It is a derivative of fluorenylacetamide, characterized by the presence of a fluorine atom at the 8th position of the fluorene ring

Properties

CAS No. |

2823-95-2 |

|---|---|

Molecular Formula |

C15H12FNO |

Molecular Weight |

241.26 g/mol |

IUPAC Name |

N-(8-fluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12FNO/c1-9(18)17-11-5-6-12-10(7-11)8-14-13(12)3-2-4-15(14)16/h2-7H,8H2,1H3,(H,17,18) |

InChI Key |

XUMWJDDFADGBFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 8-fluoro-9H-fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(8-fluoro-9H-fluoren-2-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Fluorenylamine derivatives.

Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(8-fluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-fluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzymatic activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(9H-fluoren-2-yl)acetamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-acetylaminofluorene: Another derivative of fluorenylacetamide with distinct functional groups.

Uniqueness

N-(8-fluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts

Biological Activity

Acetamide, N-(8-fluorofluoren-2-yl)- (CAS No. 2823-95-2) is an organic compound characterized by a fluorinated fluorene structure with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C_15H_14FNO

- Molecular Weight : 253.26 g/mol

- Functional Group : Acetamide (-C(=O)NH)

- Fluorine Atom : Enhances lipophilicity and bioavailability.

The structural characteristics of acetamide, N-(8-fluorofluoren-2-yl)- suggest potential interactions with biological macromolecules, which are crucial for understanding its pharmacological properties.

Synthesis Methods

Acetamide, N-(8-fluorofluoren-2-yl)- can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing precursors that allow for the introduction of the acetamide group.

- Refluxing with Fluorinated Reagents : Facilitating the incorporation of the fluorine atom into the fluorene structure.

These methods yield varying efficiencies depending on reaction conditions and reagents used.

Mutagenicity and Carcinogenic Potential

Research indicates that compounds similar to acetamide, N-(8-fluorofluoren-2-yl)- can form stable DNA adducts, leading to mutagenic effects. For example:

- Fluorene Derivatives : Known to exhibit carcinogenic properties due to their ability to interact with DNA and potentially induce mutations.

Analgesic Activity

A study focusing on various acetamide derivatives highlighted their analgesic properties. Compounds were tested for their effects on thermal and mechanical nociceptive stimuli using established models such as:

- Hot Plate Test

- Tail Clip Test

- Acetic Acid-Induced Writhing Test

Results indicated that certain derivatives exhibited significant analgesic effects without impairing motor coordination in animal models .

Comparative Analysis with Related Compounds

The following table summarizes key features of acetamide, N-(8-fluorofluoren-2-yl)- compared to structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acetamide, N-(8-fluorofluoren-2-YL) | Fluorinated Fluorene Derivative | Potential mutagenicity; analgesic properties |

| 2-Acetylaminofluorene | Amino Fluorene Derivative | Known carcinogen; widely studied in cancer research |

| N-(2-Fluorenyl)acetamide | Acetamide | Similar structure; biochemical tool |

Case Studies and Research Findings

- Carcinogenicity Studies : Investigations into the mutagenic potential of fluorene derivatives have shown a correlation between structural features and carcinogenic activity, emphasizing the need for careful evaluation of acetamide, N-(8-fluorofluoren-2-YL)- in toxicological assessments.

- Analgesic Activity Evaluation : In a study assessing various acetamide derivatives, significant analgesic activity was observed at doses of 100 mg/kg without adverse effects on motor coordination, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.